

Application Notes: The Use of Biotin Sodium in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction to the Biotin-Streptavidin System in Flow Cytometry

The biotin-streptavidin system is a powerful and versatile tool extensively utilized in flow cytometry for the detection and quantification of cell surface and intracellular antigens.[1][2] This system relies on the remarkably high affinity and specificity of the interaction between biotin (a small vitamin) and streptavidin (a protein isolated from Streptomyces avidinii).[3][4] This interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10^{-14} to 10^{-15} M, making it essentially irreversible under typical experimental conditions.[4][5]

In flow cytometry, this system is primarily used as an indirect staining method. A primary antibody conjugated to biotin is used to bind to the target antigen on or within a cell. Subsequently, a fluorescently labeled streptavidin molecule is added, which binds to the biotin on the primary antibody.[3] This multi-layered approach provides several advantages over directly conjugated primary antibodies, most notably signal amplification.[3]

Advantages of Using the Biotin-Streptavidin System

The use of biotinylated primary antibodies with fluorescently labeled streptavidin offers several key benefits in flow cytometry applications:



- Signal Amplification: Each streptavidin molecule has four binding sites for biotin.[3] Furthermore, multiple biotin molecules can be conjugated to a single primary antibody. This allows for the binding of multiple fluorophore-conjugated streptavidin molecules to a single primary antibody, resulting in a significant amplification of the fluorescent signal.[3] This is particularly advantageous for detecting antigens with low expression levels.[3]
- Low Background Staining: Streptavidin exhibits negligible binding to non-biotinylated macromolecules, which results in very low non-specific background staining and an improved signal-to-noise ratio.[3][6]
- Flexibility and Versatility: A single fluorescently labeled streptavidin conjugate can be used to detect a wide variety of different biotinylated primary antibodies, regardless of their isotype or species of origin.[3] This simplifies multicolor panel design and reduces the need to stock a large inventory of directly conjugated primary antibodies.[3]
- Preservation of Antibody Function: Biotin is a relatively small molecule, and its conjugation to an antibody is less likely to interfere with the antibody's antigen-binding site compared to the conjugation of a larger fluorophore.[1]
- Availability of Reagents: A wide range of biotinylated primary antibodies and streptavidin conjugates with various fluorophores are commercially available.[3][7] Additionally, kits are available for the straightforward biotinylation of purified antibodies.[3]

Quantitative Data

The following tables summarize key quantitative aspects of the biotin-streptavidin system in flow cytometry.

Table 1: Binding Affinity of the Biotin-Streptavidin Interaction

Interacting Molecules	Dissociation Constant (Kd)	Reference(s)
Biotin - Streptavidin	~10 ⁻¹⁴ - 10 ⁻¹⁵ M	[4][5]
Biotin - Avidin	~10 ⁻¹⁵ M	[8]

Table 2: Signal Amplification with Biotin-Based Techniques



Amplification Method	Target	Fold Signal Increase (approx.)	Reference(s)
Biotin-Streptavidin vs. Direct Conjugate	Low-expression antigens	Varies, significant increase	[3]
Biotin Tyramine (CARD/TSA)	Anti-human CD4	5-fold over standard indirect	[9]
Biotin Tyramine (CARD/TSA)	Phospho-proteins	~10-fold	[10]
Biotin Tyramine (CARD/TSA)	EdU labeling in HeLa	7.6-fold	[11]

Table 3: Comparison of Streptavidin-Fluorophore Conjugate Brightness

Streptavidin Conjugate	Relative Sensitivity/Brightness	Reference(s)
Streptavidin-Phycoerythrin (PE)	5 to 10 times greater than Streptavidin-FITC	[12]
Streptavidin-Alexa Fluor 647- R-PE	~3 times more fluorescent than Streptavidin-Cy5-R-PE	[13]

Experimental Protocols Protocol for Antibody Biotinylation

This protocol describes the general steps for biotinylating a purified antibody using a commercially available biotinylation kit. Always refer to the manufacturer's specific instructions for the kit being used.

Materials:

- Purified antibody (1-2 mg/mL in a buffer free of amines, e.g., PBS)
- Biotinylation kit (e.g., containing NHS-biotin)



- Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5)
- Desalting column or dialysis cassette for purification
- Spectrophotometer or protein assay reagents

Procedure:

- Antibody Preparation: If necessary, exchange the buffer of the purified antibody to an aminefree buffer like PBS at a concentration of 1-2 mg/mL.
- Biotin Reagent Preparation: Dissolve the NHS-biotin in an anhydrous solvent like DMSO or DMF immediately before use.
- Biotinylation Reaction: Add the appropriate molar excess of the biotin reagent to the antibody solution. The optimal ratio will depend on the antibody and the desired degree of labeling and should be optimized.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.
- Quenching (Optional): Add a quenching buffer (e.g., Tris or glycine) to stop the reaction by consuming any unreacted NHS-biotin.
- Purification: Remove excess, unreacted biotin from the biotinylated antibody using a desalting column or dialysis against PBS.
- Quantification: Determine the concentration of the biotinylated antibody and, if desired, the degree of biotin incorporation using methods like the HABA assay or a fluorescent biotin quantification kit.[14]
- Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Add a preservative like sodium azide if desired.

Protocol for Cell Surface Staining using a Biotinylated Primary Antibody



This protocol outlines the steps for staining cell surface antigens using a biotinylated primary antibody followed by a fluorescently labeled streptavidin.

Materials:

- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
- Fc block (optional, to reduce non-specific binding)
- Biotinylated primary antibody
- Fluorophore-conjugated streptavidin
- Flow cytometry tubes
- Centrifuge

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Aliquot Cells: Aliquot 100 μ L of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
- Fc Block (Optional): Add Fc block to the cells and incubate for 10-15 minutes at 4°C to prevent non-specific binding of the primary antibody to Fc receptors.
- Primary Antibody Staining: Add the predetermined optimal concentration of the biotinylated primary antibody to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Wash: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Decant the supernatant.
- Repeat Wash: Repeat the wash step one more time.



- Secondary Staining (Streptavidin): Resuspend the cell pellet in the residual buffer and add the predetermined optimal concentration of the fluorophore-conjugated streptavidin. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer as described in steps 5 and 6.
- Resuspend for Analysis: Resuspend the final cell pellet in 300-500 μL of Flow Cytometry Staining Buffer.
- Acquisition: Analyze the samples on a flow cytometer.

Protocol for Intracellular Staining using a Biotinylated Primary Antibody

This protocol provides a general workflow for staining intracellular antigens. The choice of fixation and permeabilization reagents will depend on the target antigen and its cellular location.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., saponin-based or methanol-based)
- Fc block (optional)
- Biotinylated primary antibody
- Fluorophore-conjugated streptavidin
- Flow cytometry tubes
- Centrifuge

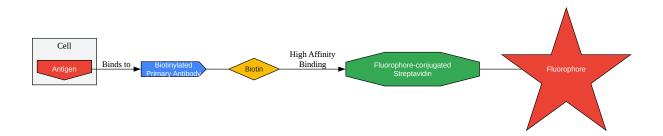


Procedure:

- Cell Surface Staining (Optional): If also staining for surface markers, perform the cell surface staining protocol first (steps 1-6 of Protocol 4.2).
- Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
- Wash: Wash the cells with Flow Cytometry Staining Buffer.
- Permeabilization: Resuspend the fixed cells in Permeabilization Buffer.
- Intracellular Staining (Primary Antibody): Add the optimal concentration of the biotinylated primary antibody (diluted in Permeabilization Buffer) to the cells. Incubate for 30-60 minutes at room temperature or 4°C in the dark.
- Wash: Wash the cells twice with Permeabilization Buffer.
- Intracellular Staining (Streptavidin): Resuspend the cell pellet in Permeabilization Buffer and add the optimal concentration of fluorophore-conjugated streptavidin. Incubate for 20-30 minutes at room temperature or 4°C in the dark.
- Wash: Wash the cells twice with Permeabilization Buffer.
- Resuspend for Analysis: Resuspend the cells in Flow Cytometry Staining Buffer.
- Acquisition: Analyze the samples on a flow cytometer.

Visualizations

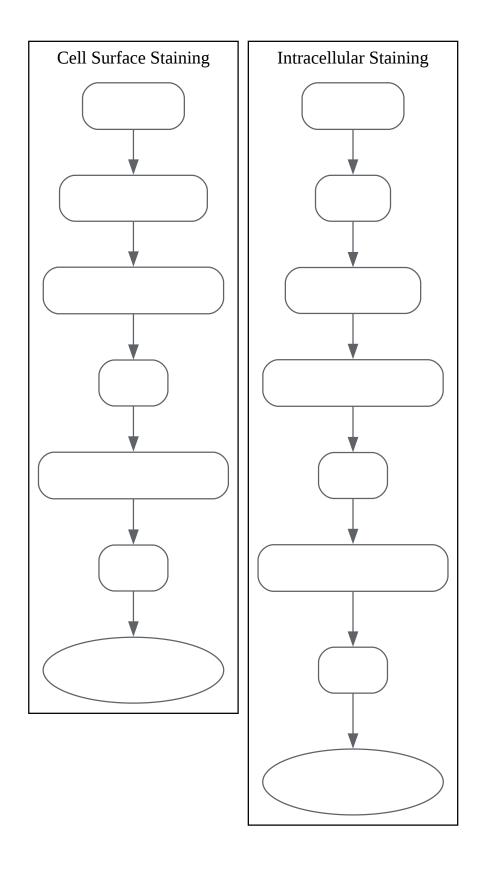




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Caption: Principle of Biotin-Streptavidin based detection in flow cytometry.

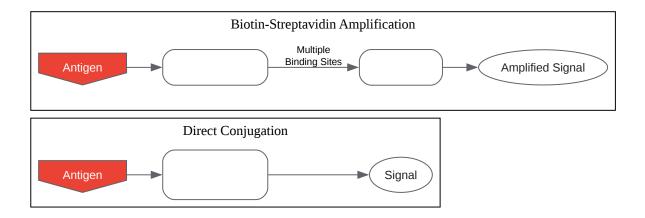




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Caption: General workflows for cell surface and intracellular staining.





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Caption: Comparison of direct detection and biotin-based signal amplification.

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- To cite this document: BenchChem. [Application Notes: The Use of Biotin Sodium in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264966#use-of-biotin-sodium-in-flow-cytometry-applications]

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